Technical Monograph: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Technical Monograph: Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
This technical monograph details the structural elucidation, synthetic pathways, and functional applications of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate .[1] Designed for researchers in medicinal chemistry and materials science, this guide moves beyond basic identification to explore the molecule’s utility as a pharmacophore and photostable UV filter.
[1]
Executive Summary
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS: 2286-56-8) is a crystalline electrophile belonging to the class of
While often conflated with industrial cyanoacrylate adhesives ("superglues"), this specific derivative is a solid-state functional intermediate , not a volatile monomer.[1] Its conjugated "push-pull" electronic structure grants it two distinct utilities:
-
Medicinal Chemistry: It serves as a Michael acceptor scaffold for designing inhibitors of the Mitochondrial Pyruvate Carrier (MPC) and tyrosine kinases.
-
Photochemistry: It acts as a broad-spectrum UV absorber, dissipating energy via reversible
photoisomerization.
Structural Elucidation & Physicochemical Properties[2][3]
Chemical Identity
| Property | Data |
| IUPAC Name | Ethyl (2E)-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate |
| CAS Number | 2286-56-8 |
| Molecular Formula | |
| Molecular Weight | 245.23 g/mol |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |
| Melting Point | ~90–98 °C (Range varies by polymorph/purity) |
Structural Connectivity
The molecule features a rigid styrene core. The steric bulk of the benzodioxole ring typically enforces an
Synthetic Pathway: Knoevenagel Condensation[7][8][9]
The definitive route to this scaffold is the Knoevenagel condensation between piperonal (1,3-benzodioxole-5-carbaldehyde) and ethyl cyanoacetate.[1] This reaction is driven by the acidity of the
Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic attack, followed by dehydration.[1] The choice of catalyst determines the reaction rate and purity.
-
Catalyst: Piperidine (traditional) or Diisopropylethylammonium acetate (DIPEAc) for milder conditions.
-
Solvent: Ethanol (Green chemistry compliant).
[1]
Experimental Protocol (Standardized)
Note: This protocol assumes standard laboratory safety measures (PPE, fume hood).
-
Reagents:
-
Procedure:
-
Dissolve piperonal and ethyl cyanoacetate in ethanol at room temperature.
-
Add piperidine dropwise. The reaction is exothermic; a precipitate may begin to form immediately.
-
Reflux the mixture for 2–3 hours to ensure completion and thermodynamic equilibration to the E-isomer.
-
Cool to 0°C. Filter the crystalline solid.
-
Recrystallization: Purify using hot ethanol or an ethanol/water mixture to yield high-purity needles.
-
-
Validation:
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product
.
-
Spectroscopic Characterization
Accurate identification relies on detecting the conjugated system and the specific benzodioxole signature.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.15 | Singlet | 1H | Vinyl CH | Deshielded by CN and COOEt groups; confirms condensation. |
| 7.75 | Doublet | 1H | Ar-H (C2') | Ortho to alkene; anisotropic deshielding. |
| 7.45 | Doublet | 1H | Ar-H (C6') | |
| 6.90 | Doublet | 1H | Ar-H (C5') | |
| 6.08 | Singlet | 2H | -O-CH | Characteristic methylenedioxy bridge signature.[1] |
| 4.35 | Quartet | 2H | -OCH | Ester methylene. |
| 1.38 | Triplet | 3H | -OCH | Ester methyl. |
Infrared Spectroscopy (FT-IR)
-
2220 cm
: stretch (Nitrile). Distinctive sharp peak. -
1720 cm
: stretch (Conjugated Ester). -
1590–1610 cm
: alkene stretch and aromatic ring breathing.
Functional Applications
Drug Development: The UK-5099 Connection
This molecule is a structural congener of UK-5099 (alpha-cyano-beta-(1-phenylindol-3-yl)acrylate), a potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC) .[1]
-
Mechanism: The
-cyanocinnamate motif acts as a Michael acceptor. Cysteine residues (e.g., Cys-161 in MPC1) in the transporter active site can perform a reversible nucleophilic attack on the -carbon of the acrylate, blocking pyruvate transport.[1] -
Research Utility: Researchers use this benzodioxole derivative to probe MPC activity or as a lead compound for metabolic regulation therapies (e.g., hair loss prevention, metabolic diseases).
Photostability & UV Filtration
Similar to Octocrylene , this molecule absorbs UV radiation (UV-A/UV-B region,
-
Energy Dissipation: Upon absorbing a UV photon, the molecule undergoes rapid internal conversion or reversible
photoisomerization. This converts dangerous UV energy into harmless heat, preventing the formation of free radicals in the formulation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 640052, Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Retrieved from [Link]
-
Hari Babu, B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(4). Retrieved from [Link]
-
Zhang, L., Wang, S.Q., & Yu, X.[1][2] (2007). Ethyl 3-(1,3-benzodioxol-5-yl)acrylate.[1][3][2] Acta Crystallographica Section E: Structure Reports Online, 63(8), o3536.[1] Retrieved from [Link]
-
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96.[1] (Contextual reference for Cyanocinnamate mechanism).
- Pelage Pharmaceuticals (2024).Novel Mitochondrial Pyruvate Carrier Inhibitors.
